![molecular formula C14H15Cl2NO2 B5079536 4-[4-(2,3-Dichlorophenoxy)but-2-ynyl]morpholine](/img/structure/B5079536.png)
4-[4-(2,3-Dichlorophenoxy)but-2-ynyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2,3-Dichlorophenoxy)but-2-ynyl]morpholine is a chemical compound with the molecular formula C14H15Cl2NO2 It is characterized by the presence of a morpholine ring attached to a but-2-ynyl chain, which is further substituted with a 2,3-dichlorophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,3-Dichlorophenoxy)but-2-ynyl]morpholine typically involves the following steps:
Formation of the But-2-ynyl Chain: The but-2-ynyl chain can be synthesized through a series of reactions starting from simple alkynes. One common method involves the coupling of an alkyne with a suitable halide under palladium-catalyzed conditions.
Attachment of the 2,3-Dichlorophenoxy Group: The 2,3-dichlorophenoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the but-2-ynyl chain with 2,3-dichlorophenol in the presence of a base such as potassium carbonate.
Formation of the Morpholine Ring: The final step involves the formation of the morpholine ring. This can be achieved by reacting the intermediate product with morpholine under appropriate conditions, such as heating in the presence of a solvent like toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(2,3-Dichlorophenoxy)but-2-ynyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions of the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
4-[4-(2,3-Dichlorophenoxy)but-2-ynyl]morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 4-[4-(2,3-Dichlorophenoxy)but-2-ynyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,4-Dichlorophenoxy)butyric acid
- 4-(2,4-Dichlorophenoxy)butanoyl]morpholine
Uniqueness
4-[4-(2,3-Dichlorophenoxy)but-2-ynyl]morpholine is unique due to the presence of the but-2-ynyl chain and the specific substitution pattern on the phenoxy group. This structural uniqueness contributes to its distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
4-[4-(2,3-dichlorophenoxy)but-2-ynyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO2/c15-12-4-3-5-13(14(12)16)19-9-2-1-6-17-7-10-18-11-8-17/h3-5H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOHEEGJSBZMRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCOC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
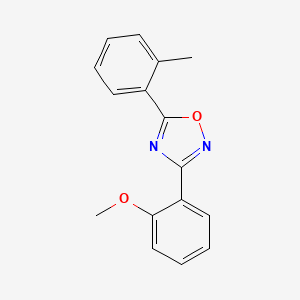
![2-[4-chloro-3-(4-morpholinylcarbonyl)phenyl]-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5079466.png)
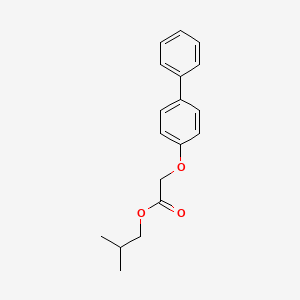
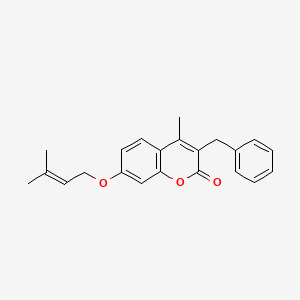
![N-methyl-3-[methyl(propyl)sulfamoyl]benzamide](/img/structure/B5079487.png)
![(3R,4R)-4-(azepan-1-yl)-1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-3-ol](/img/structure/B5079489.png)
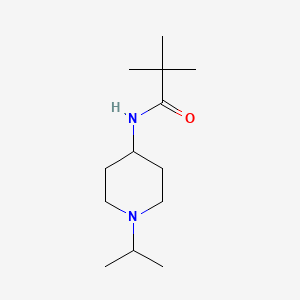
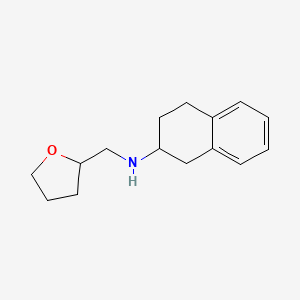
![1-(3-METHYLPHENYL)-3-[(3-METHYLPHENYL)AMINO]-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B5079512.png)
![2-(4-methoxyphenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5079518.png)
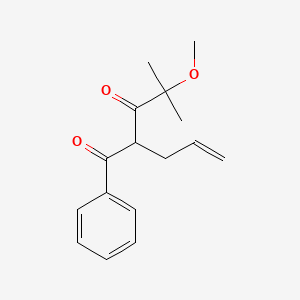
![[(5-bromo-2-methoxyphenyl)sulfonyl]prop-2-enylamine](/img/structure/B5079527.png)
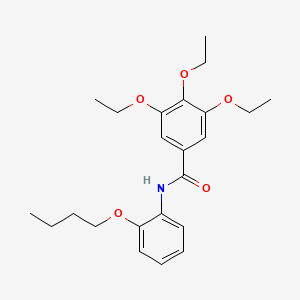
![(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(2,3-dimethylanilino)prop-2-enenitrile](/img/structure/B5079551.png)
